1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Overview
Description
1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a useful research compound. Its molecular formula is C26H27FN2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Flunarizine Impurity B, also known as “1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine” or “Defluoro Flunarizine Dihydrochloride”, primarily targets calcium channels and histamine H1 receptors . It is a selective calcium entry blocker with calmodulin binding properties .
Biochemical Pathways
Flunarizine Impurity B is involved in the flunarizine H1-antihistamine action pathway . By blocking histamine H1 receptors and calcium channels, it affects various biochemical pathways, leading to its therapeutic effects .
Result of Action
The result of Flunarizine Impurity B’s action is the prophylaxis of conditions such as migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and it acts as an adjuvant in the therapy of epilepsy .
Biochemical Analysis
Biochemical Properties
Flunarizine Impurity B is known to interact with various enzymes, proteins, and other biomolecules . It is a selective calcium entry blocker with calmodulin binding properties . This interaction with calcium channels and calmodulin plays a significant role in its biochemical reactions .
Cellular Effects
Flunarizine Impurity B has been observed to have effects on various types of cells and cellular processes . It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores . This action influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Flunarizine Impurity B involves its ability to physically plug the channel of extracellular calcium influx through myocardial and vascular membrane pores . This leads to a decrease in intracellular calcium, which inhibits the contractile processes of smooth muscle cells .
Temporal Effects in Laboratory Settings
In laboratory settings, Flunarizine Impurity B has been observed to have temporal effects . It is used in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies
Dosage Effects in Animal Models
In animal models, the effects of Flunarizine Impurity B vary with different dosages . It has been observed to have a robust inhibitory effect on hyperlocomotion induced by both amphetamine and dizocilpine at doses that do not reduce spontaneous locomotion
Metabolic Pathways
Flunarizine Impurity B is involved in the flunarizine H1-antihistamine action pathway . It interacts with various enzymes and cofactors in this pathway
Properties
IUPAC Name |
1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16,26H,17-21H2/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYPVQFLPDMNDG-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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